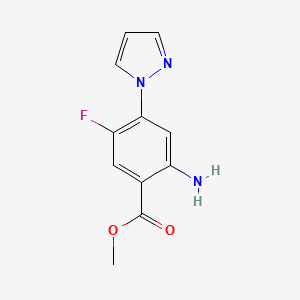

Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-5-8(12)10(6-9(7)13)15-4-2-3-14-15/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIRMXZVDHZZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)N2C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an anti-inflammatory or anti-cancer agent due to the presence of the pyrazole ring.

- Studied for its ability to interact with biological targets such as enzymes or receptors.

Industry:

- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-containing benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Effects: Fluorine vs. Trifluoromethyl: The 5-F substituent in the target compound improves metabolic stability compared to bulkier groups like CF₃, which may hinder binding in biological targets . Amino Group: The 2-NH₂ group enables hydrogen bonding, as described in graph-set analysis for crystal engineering (e.g., R₂²(8) motifs in Etter’s framework) . This contrasts with nitro or CF₃ groups, which prioritize steric or electronic effects over hydrogen-bonding networks.

Physicochemical Properties: Solubility: The target compound’s NH₂ and F groups enhance polar interactions, increasing solubility in DMSO or methanol relative to nitro- or CF₃-substituted analogs . Thermal Stability: Pyrazole rings generally confer thermal resilience, but the 5-F substituent may reduce melting points compared to chloro or nitro derivatives due to weaker lattice interactions .

Crystallographic Behavior: Refinement via SHELXL () is critical for resolving the compound’s hydrogen-bonding patterns, which differ from non-amino pyrazoles. For example, the NH₂ group forms N–H···O bonds with ester carbonyls, creating layered crystal structures .

Biological Activity

Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-YL)benzoate, a compound characterized by its pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHFNO

- Molecular Weight : 235.218 g/mol

- CAS Number : 1186663-61-5

This compound has been studied for its role as an inhibitor of specific kinases involved in inflammatory and cancer pathways. The presence of the pyrazole moiety is crucial for its interaction with target proteins, specifically those involved in the MAPK signaling pathway, which is significant in various cellular processes including inflammation and cell proliferation.

Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit notable anticancer properties. For instance, aminopyrazole derivatives have shown significant inhibition of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In one study, a related compound demonstrated a mean growth inhibition of 54.25% against HepG2 cells and 38.44% against HeLa cells, while exhibiting minimal toxicity towards normal fibroblasts .

Anti-inflammatory Properties

Inhibition of the p38 MAP kinase pathway has been linked to anti-inflammatory effects. This compound may function similarly to other pyrazole derivatives that inhibit TNF-alpha release in response to lipopolysaccharide (LPS) stimulation in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, the introduction of different substituents on the pyrazole ring can lead to variations in potency and selectivity against specific targets .

Study on Anticancer Efficacy

A significant study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound could inhibit cell proliferation effectively while showing low toxicity to non-cancerous cells. The study highlighted the importance of optimizing the chemical structure to enhance selectivity and potency against cancer cells .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can reduce tumor growth in animal models when administered at specific dosages. These findings support the potential for further development into therapeutic agents for cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 235.218 g/mol |

| CAS Number | 1186663-61-5 |

| Anticancer Activity | Inhibits HepG2 (54.25%) & HeLa (38.44%) |

| Anti-inflammatory Mechanism | Inhibits TNF-alpha release |

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-fluoro-4-(1H-pyrazol-1-yl)benzoate, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions (e.g., HCl or acetic acid) .

- Fluorination : Electrophilic fluorination using agents like Selectfluor™ or direct substitution at the aromatic ring under controlled temperature (0–40°C) .

- Amino group introduction : Reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions .

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of catalytic sulfuric acid or DCC/DMAP .

Key conditions include inert atmospheres (N₂/Ar), temperature control (±5°C), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation) with SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles and confirm stereochemistry .

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–8.2 ppm), pyrazole protons (δ 7.1–7.5 ppm), and methoxy groups (δ 3.9 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~3350 cm⁻¹ (N-H stretch), and ~1250 cm⁻¹ (C-F) validate functional groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:1) removes unreacted starting materials and byproducts .

- Recrystallization : Use solvents like dichloromethane/hexane or ethanol/water to obtain high-purity crystals .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical purity checks (retention time ~12–15 min) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces, HOMO-LUMO gaps (e.g., ~4.5 eV), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs), using PyMOL for visualization .

- MD simulations : GROMACS to study solvation effects and conformational stability in aqueous/DMSO environments .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

- Purity validation : Combine HPLC (>95% purity), elemental analysis (C, H, N within ±0.3% of theoretical), and HRMS (m/z [M+H]⁺ calculated: 275.0921) .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO interference .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent screening : Test mixtures like DCM/hexane, EtOAc/hexane, or acetone/water for slow evaporation (0.5 mL/day) .

- Temperature gradients : Crystallize at 4°C or -20°C to slow nucleation and improve crystal size (>0.2 mm³) .

- Additives : Introduce trace ethyl acetate or diethyl ether to reduce lattice defects .

Q. What mechanistic insights explain the regioselectivity of pyrazole substitution in this compound?

- Methodological Answer :

- Kinetic vs. thermodynamic control : At lower temps (0°C), meta-fluorine directs electrophilic substitution to the para position; higher temps (40°C) favor steric effects .

- Hammett studies : σ⁺ values for substituents (e.g., -F: σₚ = +0.06) predict electron-withdrawing effects, guiding substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.